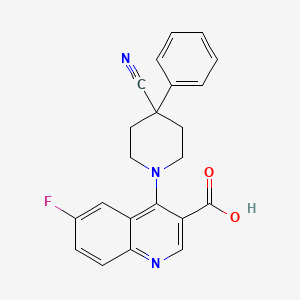
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves the reaction of 4-aminomethyltetrahydropyran and 4-fluoro-3-nitrobenzenesulfonamide[2][2]. The specific steps are as follows:
Reactants: 4-Fluoro-3-nitrobenzenesulfonamide (1.0 g, 4.54 mmol), (tetrahydro-2H-pyran-4-yl)methylamine (0.6 g, 4.49 mmol), and triethylamine (1.3 g, 6.81 mmol).
Solvent: 10 ml of tetrahydrofuran.
Reaction Conditions: Stirring at room temperature for 5 hours.
Product Isolation: The solvent is removed, and 20 ml of methanol is added to precipitate the product. The product is then dried to obtain 1.4 g of this compound with a yield of 97%[][2].
Análisis De Reacciones Químicas
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the sulfonamide group.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents like potassium permanganate .
Aplicaciones Científicas De Investigación
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide is primarily used as an intermediate in the synthesis of Venetoclax, which is used to treat chronic lymphocytic leukemia and small lymphocytic lymphoma . Additionally, it is used in the synthesis of inhibitors for BTK, PI3K, and JAK-2, which are important targets in cancer therapy . The compound’s versatility in forming various derivatives makes it valuable in medicinal chemistry and pharmaceutical research.
Mecanismo De Acción
The mechanism of action of 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide involves its role as an intermediate in the synthesis of Venetoclax. Venetoclax works by inhibiting the B-cell lymphoma 2 (BCL-2) protein, which is involved in regulating cell death (apoptosis). By inhibiting BCL-2, Venetoclax promotes the apoptosis of cancer cells, thereby reducing the proliferation of leukemia and lymphoma cells .
Comparación Con Compuestos Similares
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methoxy)benzenesulfonamide is unique due to its specific structure and its role as an intermediate in the synthesis of Venetoclax. Similar compounds include:
4-nitro-3-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Another intermediate used in the synthesis of Venetoclax.
3-nitro-4-((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide: Used in the synthesis of BTK, PI3K, and JAK-2 inhibitors.
These compounds share similar structural features but differ in their specific functional groups and applications.
Propiedades
IUPAC Name |
3-nitro-4-(oxan-4-ylmethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c13-21(17,18)10-1-2-12(11(7-10)14(15)16)20-8-9-3-5-19-6-4-9/h1-2,7,9H,3-6,8H2,(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPZILUWHCLEPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B8161106.png)









![(S)-{1-Methoxymethyl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B8161180.png)



